2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid
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Description
2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid, also known as ACTA, is an organosulfur compound and a heterocycle . It is a derivative of thiazoline and is an intermediate in the industrial synthesis of L-cysteine, an amino acid . ACTA exists in equilibrium with its tautomer 2-iminothiazolidine-4-carboxylic acid .
Synthesis Analysis
ACTA is produced by the reaction of methyl chloroacrylate with thiourea . It is also a biomarker for cyanide poisoning, as it results from the condensation of cysteine and cyanide .Molecular Structure Analysis
The thiazole ring in ACTA is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the π electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
ACTA is an intermediate in the industrial synthesis of L-cysteine, an amino acid . It is produced by the reaction of methyl chloroacrylate with thiourea . It is also a biomarker for cyanide poisoning, as it results from the condensation of cysteine and cyanide .Physical And Chemical Properties Analysis
ACTA is a white solid with a molar mass of 146.16 g·mol−1 . It has a melting point of 212 °C .Future Directions
Thiazoles, including ACTA, have shown promising therapeutic roles in various areas of medicine . Future research could focus on exploring these roles further and developing new drugs based on the thiazole structure. Additionally, the role of ACTA as a biomarker for cyanide poisoning could be explored further .
properties
IUPAC Name |
2-amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-1-2(9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZBJIBQMBVRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547306 |
Source
|
Record name | 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |
CAS RN |
111506-18-4 |
Source
|
Record name | 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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